N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a dimethylamino group attached to a propyl chain, which is further connected to an acetamide group and a 4-methylphenylsulfonyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common approach is the reaction of 3-(dimethylamino)propylamine with 4-methylbenzenesulfonyl chloride to form the intermediate N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: In biological research, N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide
N-(3-aminopropyl)methacrylamide
Dimethylaminopropylamine
Uniqueness: N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its distinct structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-12-5-7-13(8-6-12)21(19,20)16-11-14(18)15-9-4-10-17(2)3/h5-8,16H,4,9-11H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVLJDWEHCUGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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